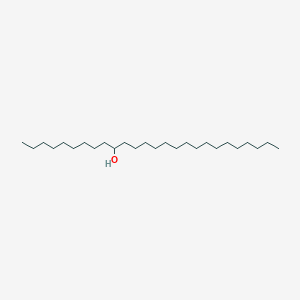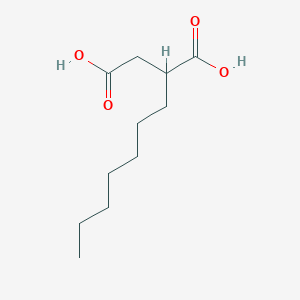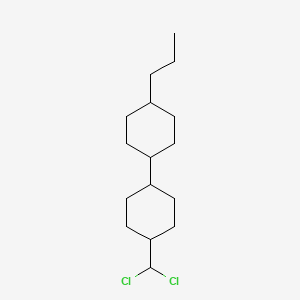
Trans-4-(trans-4-propylcyclohexyl)cyclohexylmethylenechloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves the reaction of 4-propylcyclohexyl with cyclohexyl methylene chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted under controlled temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies involving cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride include:
4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane: Another structurally related compound with variations in its chemical reactivity and uses.
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride stands out due to its unique combination of stability and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C16H28Cl2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28Cl2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-16H,2-11H2,1H3 |
InChI-Schlüssel |
QLQOEVUDATZFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


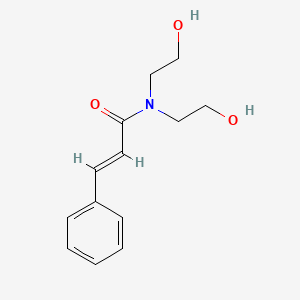
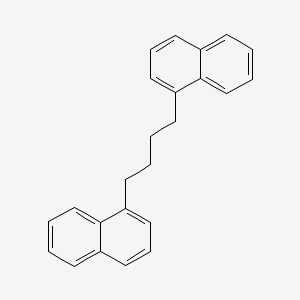
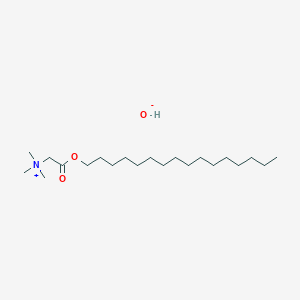
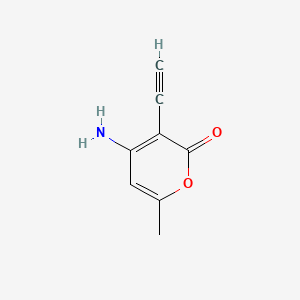
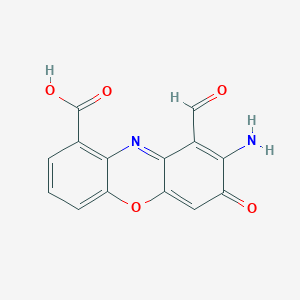
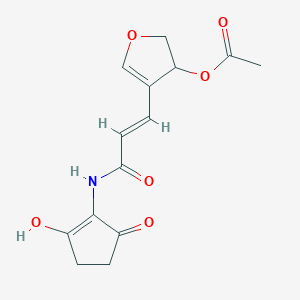
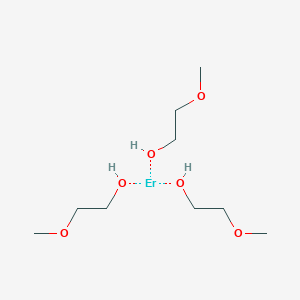
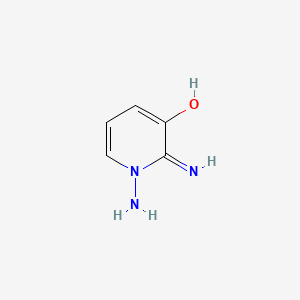
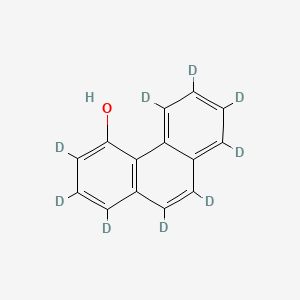
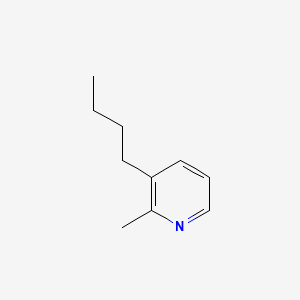
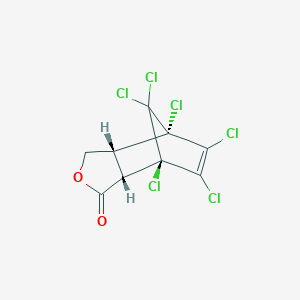
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
